3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
3-(3-Chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine derivative characterized by a 3-chlorobenzyl group at position 3, a 2-hydroxyethyl chain at position 8, and methyl groups at positions 1 and 7. Its structural features, such as the hydrophilic 2-hydroxyethyl substituent and the lipophilic 3-chlorobenzyl group, suggest a balance between solubility and membrane permeability, making it a candidate for further therapeutic exploration .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11-9-23-14-15(20-17(23)22(11)6-7-25)21(2)18(27)24(16(14)26)10-12-4-3-5-13(19)8-12/h3-5,8-9,25H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDFGDQAASSWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.
- Molecular Formula : C16H18ClN5O3
- Molecular Weight : 363.80 g/mol
- IUPAC Name : 3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| MRSA | 10 |
| Escherichia coli | 20 |
These results suggest that the compound's structural features contribute to its ability to disrupt bacterial cell function.
Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of the compound have also been explored in various cancer cell lines. In vitro assays revealed that it exhibits significant cytotoxicity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.6 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.0 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of 3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be attributed to its interaction with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that the compound may inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against MRSA. The researchers found that the compound disrupted biofilm formation and enhanced the susceptibility of MRSA to other antibiotics .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The study reported that treatment with the compound led to a significant decrease in cell proliferation and induced apoptosis through caspase activation .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Chloro Position : The 3-chlorobenzyl group in the target compound may confer distinct receptor-binding preferences compared to the 2-chloro analog in . For example, the 2-chloro isomer exhibits TGF-β inhibitory activity , whereas the 3-chloro variant’s biological targets remain uncharacterized but likely differ due to steric and electronic effects.
- 8-Substituent : The 2-hydroxyethyl group enhances aqueous solubility compared to the cyclopentyl group in (logP ~2.1 vs. ~3.8 predicted). However, cyclopentyl derivatives may exhibit improved blood-brain barrier penetration .
- Methylation Pattern : Additional methyl groups (e.g., 1,6,7-trimethyl in ) increase metabolic stability but may reduce target selectivity due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
